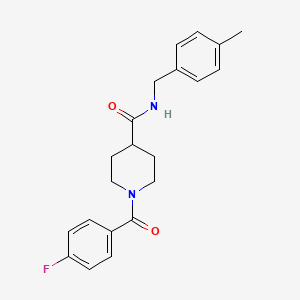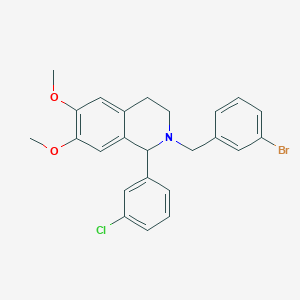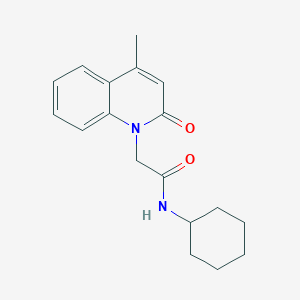![molecular formula C22H26N2O3 B4989379 N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A involves the inhibition of NF-κB signaling, a key pathway involved in the regulation of inflammation and immune responses. N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB signaling. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of inflammation.
Biochemical and Physiological Effects:
N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A, including the development of new drug formulations and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A involves several steps, including the reaction of 4-isopropylphenylboronic acid with 2-bromoethyl acetate to form an intermediate. This intermediate is then reacted with 2-methoxyethylamine to form the desired product, N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A.
Aplicaciones Científicas De Investigación
N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Several studies have shown that N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide A can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)18-11-9-17(10-12-18)15-20(22(26)23-13-14-27-3)24-21(25)19-7-5-4-6-8-19/h4-12,15-16H,13-14H2,1-3H3,(H,23,26)(H,24,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSOYMWZCXYTC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCCOC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCOC)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1Z)-3-[(2-methoxyethyl)amino]-3-oxo-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)

![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)

![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)

![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)

![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
